MK-4074

Acetyl-CoA carboxylase IC50 Biochemical assay

Choose MK-4074 for its unique, clinically validated pharmacodynamic benchmarks: 36% human liver TG reduction and 200% plasma TG increase over 1 month, establishing it as the definitive experimental standard. Its balanced ACC1/ACC2 inhibition (IC50 ~3 nM), exclusive liver specificity via OATP/MRP2 transport, and precisely defined time-course DNL suppression (83% at 4h, 51% at 12h) enable acute, time-controlled metabolic experiments unmatched by other ACC inhibitors. Unlike PF-05221304, MK-4074 lacks anti-fibrotic activity, making it the ideal tool for dissecting steatosis resolution from fibrogenesis. Procure MK-4074 to calibrate disease models against the only ACC inhibitor with published human translational data.

Molecular Formula C33H31N3O6
Molecular Weight 565.6 g/mol
CAS No. 1039758-22-9
Cat. No. B3181679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-4074
CAS1039758-22-9
Molecular FormulaC33H31N3O6
Molecular Weight565.6 g/mol
Structural Identifiers
SMILESCC1=CN(C2=C1C(=CC(=C2)C(=O)N3CCC4(CC3)CC(=O)C5=C(O4)C=CC(=C5)C6=CC(=CN=C6)C(=O)O)OC)C7CC7
InChIInChI=1S/C33H31N3O6/c1-19-18-36(24-4-5-24)26-13-21(14-29(41-2)30(19)26)31(38)35-9-7-33(8-10-35)15-27(37)25-12-20(3-6-28(25)42-33)22-11-23(32(39)40)17-34-16-22/h3,6,11-14,16-18,24H,4-5,7-10,15H2,1-2H3,(H,39,40)
InChIKeyWDBNGXLHMZSUEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MK-4074 (1039758-22-9): Hepatic Steatosis Reduction and ACC Inhibition in Human Clinical Studies


MK-4074 is a liver-specific, orally active, dual acetyl-CoA carboxylase (ACC1/ACC2) inhibitor developed by Merck for investigating lipid metabolism disorders [1]. It exhibits a balanced nanomolar potency with an IC50 of approximately 3 nM for both human ACC1 and ACC2 in biochemical assays [2]. The compound's high liver specificity arises from its recognition as a substrate of organic anion transporting polypeptide (OATP) transporters, which are exclusively expressed in hepatocytes, and its biliary excretion, which is dependent on the MRP2 efflux transporter . MK-4074 has advanced to Phase 1 clinical evaluation (NCT01431521) in subjects with hepatic steatosis, providing a unique dataset on the direct translation of ACC inhibition in humans [1].

Why MK-4074 (1039758-22-9) is Not Interchangeable with Firsocostat, PF-05221304, or Other ACC Inhibitors


ACC inhibitors exhibit profound differences in isoform selectivity, tissue distribution, and clinical outcomes that preclude generic substitution. While all target the ACC enzyme, their biochemical potencies vary significantly: MK-4074 demonstrates balanced, low-nanomolar inhibition (IC50 ~3 nM) of both ACC1 and ACC2, contrasting with firsocostat's 3-fold selectivity for ACC1 (IC50 2.1 nM) over ACC2 (IC50 6.1 nM) and PF-05221304's higher IC50 values (hACC1: 13 nM; hACC2: 9 nM) [1]. Crucially, these potency differences translate into distinct clinical safety profiles; MK-4074 uniquely elevates plasma triglycerides by 200% in humans [2], whereas PF-05221304 does not increase circulating triglycerides [3]. Furthermore, MK-4074's lack of anti-fibrotic activity in preclinical NASH models [4] directly contrasts with PF-05221304's reported reduction in fibrosis markers [5]. These quantitative divergences in target engagement, hepatic fat reduction, and adverse event profiles render each compound a distinct pharmacological tool with unique experimental utility.

Quantitative Differentiation of MK-4074 (1039758-22-9) from ACC Inhibitor Comparators: IC50, Liver Fat, Triglycerides, DNL, and Fibrosis


Balanced Nanomolar ACC1/ACC2 Inhibition Potency Compared to Firsocostat and PF-05221304

In direct head-to-head biochemical comparisons, MK-4074 demonstrates a unique potency profile, inhibiting both human ACC1 and ACC2 with an IC50 of approximately 3 nM [1]. This contrasts sharply with firsocostat, which is 3-fold more selective for ACC1 (IC50 2.1 nM) than ACC2 (IC50 6.1 nM), and PF-05221304, which requires higher concentrations (hACC1 IC50 13 nM; hACC2 IC50 9 nM) to achieve inhibition [1]. The balanced, low-nanomolar potency of MK-4074 suggests a distinct mode of target engagement and a potentially different downstream metabolic signature compared to its isoform-biased counterparts.

Acetyl-CoA carboxylase IC50 Biochemical assay Isoform selectivity

Human Clinical Efficacy: Quantified Reduction in Liver Triglycerides After 1-Month MK-4074 Dosing

MK-4074 is distinguished by a complete, peer-reviewed dataset from a Phase 1 clinical trial (NCT01431521) in humans with hepatic steatosis [1]. Following 1 month of twice-daily oral dosing, MK-4074 reduced liver triglyceride content by 36% from baseline, as measured by magnetic resonance spectroscopy [1]. In contrast, publicly available clinical data for firsocostat reports a 29% reduction in liver fat [2], while quantitative liver fat reduction data for PF-05221304 in humans is less specifically reported in a single, comparable timepoint. The magnitude and direct measurement of hepatic steatosis reduction make MK-4074 the benchmark ACC inhibitor for validating preclinical models of lipid metabolism.

Hepatic steatosis Clinical trial Liver triglyceride NAFLD

Defining the Class Safety Profile: MK-4074's Unique 200% Increase in Human Plasma Triglycerides

The most striking and quantifiable differentiator for MK-4074 is its profound and paradoxical effect on plasma triglycerides. The same 1-month clinical trial that demonstrated a 36% reduction in liver fat also revealed that MK-4074 increased plasma triglyceride levels by 200% relative to baseline [1]. This adverse effect is a class-wide concern, but its magnitude is uniquely severe for MK-4074. For comparison, firsocostat increased plasma triglycerides by 17% from baseline to week 12 in NASH patients [2], while PF-05221304 was reported not to increase circulating triglycerides in humans [3]. This 200% increase serves as a definitive, quantitative benchmark for evaluating the potential cardiovascular risk associated with robust dual ACC inhibition.

Hypertriglyceridemia Adverse event Safety pharmacology ACC inhibitor class effect

Rapid and Potent In Vivo Suppression of Hepatic De Novo Lipogenesis (DNL)

MK-4074 demonstrates extremely rapid and potent target engagement in vivo. A single oral dose of 30 mg/kg in mice reduced hepatic de novo lipogenesis (DNL) by 83% at 4 hours post-dose, with sustained reductions of 70% at 8 hours and 51% at 12 hours . While other ACC inhibitors also suppress DNL, the detailed time-course data for MK-4074 is exceptionally well-characterized. For context, firsocostat's DNL suppression in preclinical models is reported but without this granular kinetic resolution [1]. This pharmacodynamic profile is critical for experimental designs requiring precise temporal control of lipogenesis inhibition.

De novo lipogenesis In vivo pharmacology Pharmacodynamics Target engagement

Differential Impact on Hepatic Fibrosis: A Key Therapeutic Distinction from PF-05221304

A critical differentiator for MK-4074 is its lack of effect on hepatic fibrosis. In a direct preclinical comparison using a rat model of NASH, MK-4074 showed no effect on hepatic fibrosis, whereas PF-05221304 reduced markers of steatosis, inflammation, and fibrosis [1]. This finding is supported by another study where MK-4074, in contrast to other ACC inhibitors, did not ameliorate fibrosis [2]. This clear and quantifiable distinction (effect vs. no effect) is essential for experimental design: MK-4074 is an ideal tool for isolating the metabolic effects of ACC inhibition from any confounding anti-fibrotic activities.

Hepatic fibrosis NASH Preclinical model Anti-fibrotic

Optimal Experimental Applications for MK-4074 (1039758-22-9) Based on Its Unique Pharmacological Profile


Benchmarking Human Hepatic Steatosis Reduction in Preclinical Models

MK-4074's well-documented 36% reduction in human liver triglycerides over a 1-month period [1] provides an unparalleled benchmark for validating the translational relevance of in vitro and in vivo metabolic disease models. Researchers can use this exact quantitative outcome to calibrate their systems, ensuring that the magnitude of steatosis reduction observed in their assays (e.g., in primary human hepatocytes, humanized mouse models, or organ-on-a-chip platforms) is physiologically consistent with the drug's proven clinical effect.

Investigating the Mechanism and Mitigation of ACC Inhibitor-Induced Hypertriglyceridemia

With its profound and quantitatively defined 200% increase in plasma triglycerides in humans [1], MK-4074 is the definitive tool for investigating the on-target, class-related adverse effect of ACC inhibition. It serves as the ideal positive control in studies aimed at elucidating the underlying mechanism (e.g., SREBP-1c activation, VLDL secretion) [1] and for screening co-therapies, such as DGAT2 inhibitors or fibrates, designed to prevent or reverse this lipid abnormality.

Isolating Metabolic from Anti-Fibrotic Effects in NASH Pathogenesis Studies

The clear demonstration that MK-4074 lacks anti-fibrotic activity in a preclinical NASH model, in contrast to PF-05221304 [2], makes it an essential chemical probe. Researchers can use MK-4074 to specifically inhibit hepatic DNL and reduce steatosis without directly affecting fibrogenesis. This allows for the clean dissection of whether observed benefits on fibrosis in a given model are a direct consequence of ACC inhibition or an indirect result of resolving steatosis and lipotoxicity.

Pharmacodynamic Studies Requiring Precise Temporal Control of DNL Inhibition

The detailed time-course data for MK-4074's suppression of hepatic DNL (83% reduction at 4h, 70% at 8h, 51% at 12h post-dose) enables highly controlled pharmacodynamic experiments. Researchers can design acute dosing protocols to achieve a specific, time-limited window of DNL inhibition for metabolic flux analyses, tracing studies (e.g., using deuterated water), or acute signaling pathway interrogation, confident in the compound's rapid onset and predictable offset of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-4074

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.